

# Application Note: Quantification of Ercalcitriol in Human Serum by HPLC-UV

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ercalcitriol**, the 1α,25-dihydroxyvitamin D2 metabolite, is the biologically active form of vitamin D2. Its quantification in serum is crucial for assessing vitamin D status, particularly in individuals supplemented with ergocalciferol (vitamin D2), and for research in various physiological and pathological conditions. This application note provides a detailed protocol for the quantification of **ercalcitriol** in human serum samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method involves a liquid-liquid extraction (LLE) procedure for sample cleanup and an isocratic HPLC method for the separation and quantification of **ercalcitriol**.

# **Experimental Protocols Sample Preparation: Liquid-Liquid Extraction**

This protocol is designed for the extraction of **ercalcitriol** from human serum, minimizing matrix effects and concentrating the analyte.

#### Materials:

- Human serum samples
- · Acetonitrile (ACN), HPLC grade



- Hexane, HPLC grade
- Methanol, HPLC grade
- Deionized water
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

#### Procedure:

- Protein Precipitation: To 500 μL of serum sample in a glass tube, add 500 μL of acetonitrile.
- Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
- Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.
- Liquid-Liquid Extraction: Add 2 mL of hexane to the supernatant.
- Extraction: Vortex the mixture for 2 minutes to facilitate the extraction of ercalcitriol into the organic phase.
- Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve clear phase separation.
- Collection of Organic Phase: Transfer the upper hexane layer to a new clean tube.
- Repeat Extraction: Repeat the extraction step (5-8) one more time with an additional 2 mL of hexane and combine the hexane fractions.
- Evaporation: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 30°C.



 Reconstitution: Reconstitute the dried residue in 100 μL of the HPLC mobile phase and vortex for 30 seconds. The sample is now ready for HPLC analysis.

## **HPLC-UV** Analysis

This section details the chromatographic conditions for the separation and quantification of **ercalcitriol**.

#### Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size)
- Data acquisition and processing software

### **Chromatographic Conditions:**

Parameter	Value
Mobile Phase	Methanol:Water (85:15, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	265 nm
Injection Volume	50 μL
Run Time	20 minutes

Calibration: Prepare a series of calibration standards of **ercalcitriol** in the mobile phase at concentrations ranging from 10 to 500 pg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

## **Data Presentation**

The following tables summarize the expected quantitative data for the validation of this method. These values are based on typical performance characteristics for HPLC-UV analysis of



### vitamin D metabolites.[1][2]

Table 1: Linearity and Range

Analyte	Linearity Range (pg/mL)	Correlation Coefficient (r²)
Ercalcitriol	10 - 500	≥ 0.995

Table 2: Precision and Accuracy

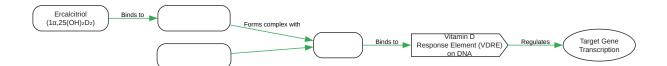
Quality Control Sample	Concentration (pg/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6)	Accuracy (%)
Low QC	30	< 15%	< 15%	85 - 115%
Medium QC	150	< 15%	< 15%	85 - 115%
High QC	400	< 15%	< 15%	85 - 115%

Table 3: Recovery and Limits of Detection/Quantification

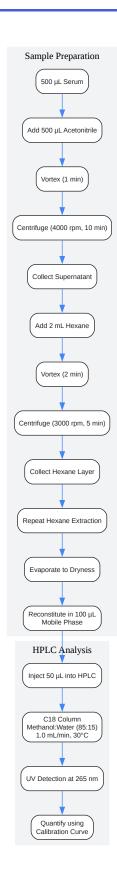
Parameter	Value
Recovery	> 85%
Limit of Detection (LOD)	~3 pg/mL
Limit of Quantification (LOQ)	~10 pg/mL

## Visualizations Signaling Pathway









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## References

- 1. Determination of 1,25-dihydroxyvitamin D2 and 1,25-dihydroxyvitamin D3 in human serum using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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